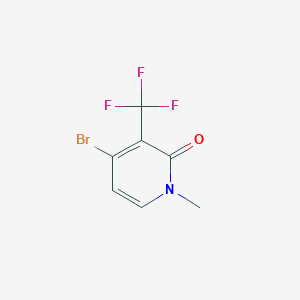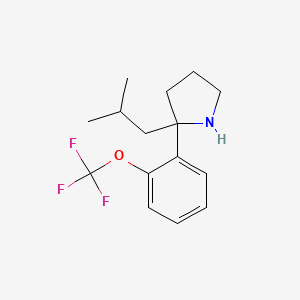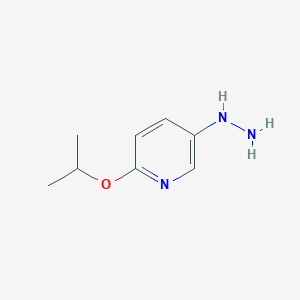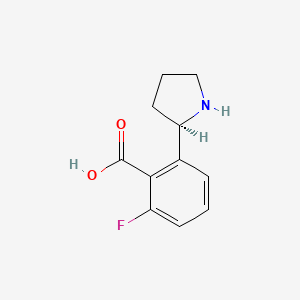
Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxy group attached to the piperidine ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxypiperidine.
Esterification: The 4-methoxypiperidine is then reacted with methyl 4-bromobenzoate under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate: Similar structure with an ethoxy group instead of a methoxy group.
Methyl 4-((2R,4R)-4-hydroxypiperidin-2-yl)benzoate: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-[(2R,4R)-4-methoxypiperidin-2-yl]benzoate |
InChI |
InChI=1S/C14H19NO3/c1-17-12-7-8-15-13(9-12)10-3-5-11(6-4-10)14(16)18-2/h3-6,12-13,15H,7-9H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
BGDKBYLDRLQYKV-CHWSQXEVSA-N |
Isomeric SMILES |
CO[C@@H]1CCN[C@H](C1)C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
COC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



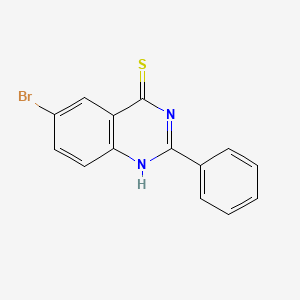
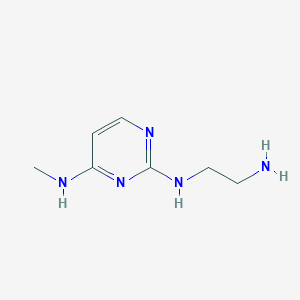
![3-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B15227611.png)

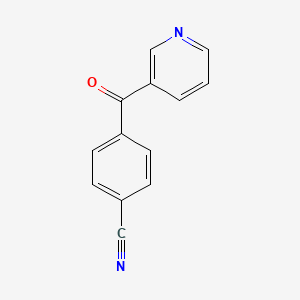
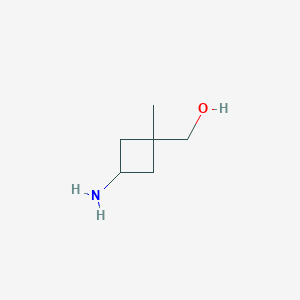
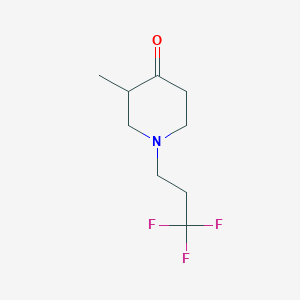

![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15227635.png)
